

spectroscopic comparison of Venetoclax and Venetoclax N-oxide

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Compound of Interest

Compound Name: Venetoclax N-oxide

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A Spectroscopic Showdown: Venetoclax vs. Venetoclax N-oxide

For researchers, scientists, and drug development professionals, a detailed understanding of a drug molecule and its metabolites is paramount. This guide provides a comparative spectroscopic analysis of Venetoclax, a potent BCL-2 inhibitor, and its primary metabolite, **Venetoclax N-oxide**. The following sections present key spectroscopic data, experimental protocols, and relevant biological pathways to offer a comprehensive resource for laboratory investigations.

Venetoclax is a cornerstone in the treatment of various hematological malignancies, and its metabolism is a critical aspect of its pharmacology. The N-oxide metabolite is a significant transformation product, and distinguishing it from the parent drug is essential for metabolic studies, stability assays, and quality control. Spectroscopic techniques provide the necessary tools for this differentiation.

Spectroscopic Data Comparison

The structural modification from Venetoclax to its N-oxide derivative introduces subtle yet detectable changes in their respective spectroscopic profiles. The addition of an oxygen atom to one of the piperazine nitrogens alters the electronic environment and mass, which is reflected in the NMR and mass spectrometry data.

Spectroscopic Technique	Venetoclax	Venetoclax N-oxide	Key Differentiating Features
Mass Spectrometry (MS)	[M+H] ⁺ at m/z 868.5[1]	[M+H] ⁺ at m/z 884.37[2][3]	A mass shift of +16 Da due to the addition of an oxygen atom.[2][3]
¹ H NMR (DMSO-d ₆)	Characteristic peaks for the piperazine methylene protons.	Downfield shift of methylene protons adjacent to the N-oxide.	The oxidation of the nitrogen deshields the adjacent protons, causing their signals to appear at a lower field.
¹³ C NMR (DMSO-d ₆)	Signals for piperazine carbons at specific chemical shifts.	Downfield shift of methylene carbons attached to the piperazine ring. For instance, a shift from δ 59.6 to 70.0 ppm for one of the carbons has been reported.	The electronegative oxygen atom in the N-oxide causes a significant downfield shift of the adjacent carbon signals.
Infrared (IR) Spectroscopy	Data available from degradation studies.	Data available from degradation studies.	While specific peak comparisons are not detailed in the provided results, differences in the fingerprint region and potentially new N-O stretching vibrations would be expected.
UV-Vis Spectroscopy	UV spectra are used for identification purposes.	The N-oxide has been identified as a degradation product under oxidative stress.	The core chromophore is largely unchanged, so significant shifts in λ _{max} are not expected, though

minor changes in
absorbance may
occur.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the literature for the spectroscopic analysis of Venetoclax and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a few milligrams of the analyte (Venetoclax or **Venetoclax N-oxide**) in a suitable deuterated solvent, such as DMSO-d₆.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C).
- **Data Acquisition:** Record ¹H and ¹³C NMR spectra at room temperature.
- **Data Processing:** Reference the chemical shifts (δ) to the residual solvent signal (e.g., 2.50 ppm for ¹H and 39.5 ppm for ¹³C in DMSO-d₆).

Mass Spectrometry (MS)

- **Sample Preparation:** Prepare a dilute solution of the analyte in a suitable solvent mixture, such as acetonitrile/water.
- **Instrumentation:** Employ a high-resolution mass spectrometer (HRMS) or a tandem mass spectrometer (MS/MS) coupled with a liquid chromatography system (LC-MS/MS).
- **Ionization:** Use a soft ionization technique, such as electrospray ionization (ESI) in positive mode.
- **Data Acquisition:** Acquire mass spectra over an appropriate m/z range to detect the parent ion and its fragments. For MS/MS, select the parent ion for fragmentation and record the resulting product ions.

Synthesis of Venetoclax N-oxide (for reference standard generation)

- Reaction Setup: Dissolve Venetoclax in a suitable solvent like dichloromethane (DCM).
- Oxidation: Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the solution at a controlled temperature (e.g., 10-15 °C).
- Monitoring: Monitor the reaction progress using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Purification: Once the reaction is complete, purify the product using column chromatography to isolate the **Venetoclax N-oxide**.

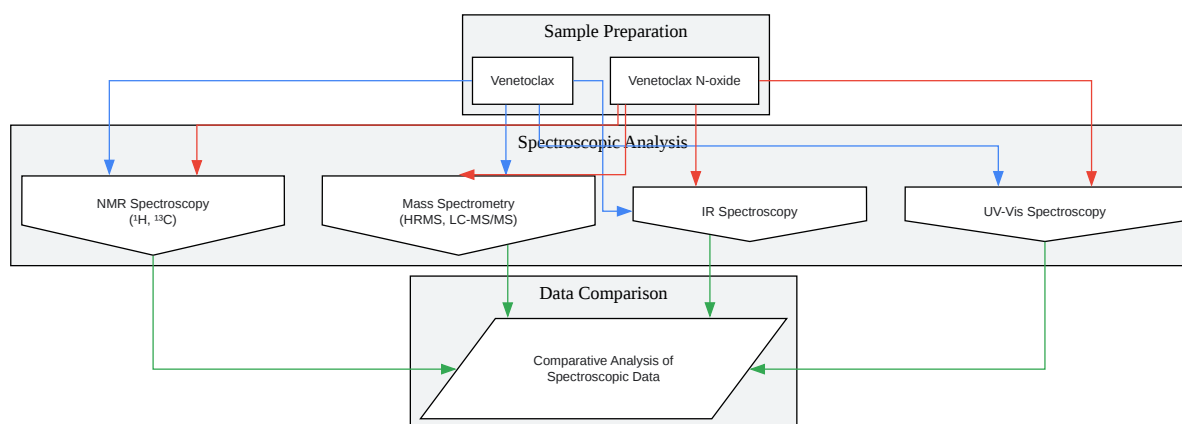
Visualizing the Molecular Landscape

To better understand the context of Venetoclax's function and the analytical workflow, the following diagrams are provided.



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Caption: Venetoclax mechanism of action.



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Caption: Workflow for spectroscopic comparison.

In conclusion, the spectroscopic differentiation of Venetoclax and its N-oxide metabolite is readily achievable through standard analytical techniques. Mass spectrometry provides a clear distinction based on molecular weight, while NMR spectroscopy offers detailed structural insights through chemical shift changes. This guide serves as a foundational reference for researchers engaged in the analysis of Venetoclax and its metabolic fate.

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